Beta-Amyloid (12-33) is a peptide fragment derived from the amyloid precursor protein, specifically within the context of Alzheimer's disease research. This fragment is crucial for understanding the pathology of Alzheimer's disease, as it plays a significant role in the formation of amyloid plaques, which are characteristic of the disease. The study of Beta-Amyloid (12-33) in both mouse and rat models provides insights into its biological effects, mechanisms of action, and potential therapeutic targets.
Beta-Amyloid (12-33) is classified as a neurotoxic peptide that results from the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. It is part of a larger family of amyloid-beta peptides, which vary in length and structure, with Beta-Amyloid (12-33) being one of the shorter forms. This specific fragment has been identified as having significant implications for neurodegeneration and cognitive decline associated with Alzheimer's disease .
The synthesis of Beta-Amyloid (12-33) typically involves solid-phase peptide synthesis techniques. This method allows for precise control over amino acid sequences and modifications. The synthesis process includes:
The synthesis must ensure that the peptide maintains its biological activity, which can be affected by modifications during synthesis. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the identity and purity of the synthesized peptide .
Beta-Amyloid (12-33) consists of 22 amino acids, forming a specific conformation that influences its aggregation properties. The molecular structure exhibits hydrophobic regions that promote self-association into oligomers and fibrils, contributing to plaque formation in neural tissues.
Beta-Amyloid (12-33) participates in several chemical reactions within biological systems:
The aggregation process is influenced by factors such as pH, temperature, and ionic strength, which can be manipulated in experimental settings to study their effects on amyloid formation .
The mechanism through which Beta-Amyloid (12-33) exerts its effects involves several steps:
Research indicates that oligomeric forms of Beta-Amyloid are particularly toxic compared to fibrillar aggregates, suggesting that early intervention targeting these species may be beneficial in Alzheimer's disease treatment .
Beta-Amyloid (12-33) is extensively used in scientific research focused on Alzheimer's disease:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3